N~2~-Butylpyridine-2,6-diamine
Description
N²-Butylpyridine-2,6-diamine is a pyridine-derived diamine compound characterized by a butyl substituent at the N² position of the pyridine ring. This structural motif places it within a broader class of pyridine-2,6-diamine derivatives, which are widely utilized as intermediates in pharmaceutical synthesis, agrochemicals, and functional materials. Pyridine diamines are prized for their ability to act as chelating ligands or precursors in heterocyclic chemistry, with substituents tailoring their physicochemical properties for specific industrial or medicinal roles .
Properties
CAS No. |
184965-19-3 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
6-N-butylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H15N3/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H3,10,11,12) |
InChI Key |
OEUCXLDYSFNYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butylpyridine-2,6-diamine typically involves the reaction of pyridine derivatives with butylamine. One common method is the nucleophilic substitution reaction where 2,6-dichloropyridine reacts with butylamine under basic conditions to yield N2-Butylpyridine-2,6-diamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of N2-Butylpyridine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-Butylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino groups in N2-Butylpyridine-2,6-diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of N2-Butylpyridine-2,6-diamine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
N~2~-Butylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its derivatives are used in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of N2-Butylpyridine-2,6-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The butyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares N²-Butylpyridine-2,6-diamine with two structurally related compounds from the evidence:
Key Research Findings
3,5-Difluoropyridine-2,6-diamine: Fluorine substituents increase electronegativity and polarity, enhancing solubility in polar solvents. This property is critical for its role in synthesizing Delafloxacin, a fluoroquinolone antibiotic requiring precise solubility for bioavailability . The molecular weight (145.11 g/mol) and compact structure facilitate efficient pharmacokinetic integration in drug formulations.
N²,N⁶-Bis(6-bromopyridin-2-yl)-N²,N⁶-dimethylpyridine-2,6-diamine :
- Bromine atoms and pyridinyl groups introduce steric hindrance and halogen-bonding capabilities, making it suitable for metal coordination or catalytic applications .
- Methyl groups at N² and N⁶ may reduce reactivity compared to longer alkyl chains (e.g., butyl), prioritizing stability over lipophilicity.
N²-Butylpyridine-2,6-diamine :
- The butyl chain likely enhances lipophilicity, favoring membrane permeability in drug candidates. This trait is advantageous in central nervous system (CNS) therapeutics or lipophilic prodrugs.
- Compared to fluorinated analogs, the absence of electron-withdrawing groups may reduce polarity, necessitating formulation adjustments for aqueous compatibility.
Implications for Industrial and Pharmaceutical Use
- Pharmaceutical Intermediates : Fluorinated derivatives like 3,5-Difluoropyridine-2,6-diamine are prioritized in antibiotic synthesis due to balanced polarity and metabolic stability . In contrast, the butyl variant’s lipophilicity may suit lipid-soluble therapeutics.
- Material Science : Brominated analogs could serve in ligand design for catalysis, whereas butyl-substituted compounds might optimize polymer compatibility or surfactant properties.
Notes on Data Limitations
- Direct experimental data (e.g., solubility, melting point) for N²-Butylpyridine-2,6-diamine are absent in the provided evidence. Comparisons are inferred from structural analogs.
- Substituent effects (e.g., fluorine vs. butyl) remain a critical area for future research to quantify thermodynamic and kinetic behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
